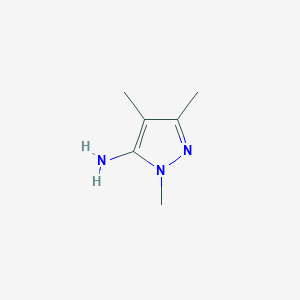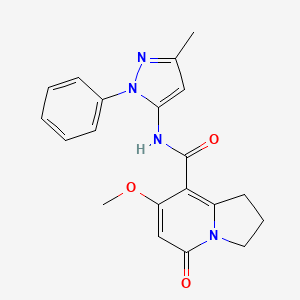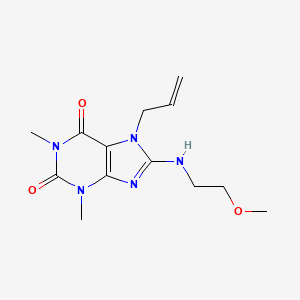
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H23N5O5S and its molecular weight is 505.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Los investigadores han desarrollado diversas rutas sintéticas para acceder a este compuesto. Estos métodos implican el ensamblaje del núcleo pirimido[4,5-d]pirimidina o pirimido[5,4-d]pirimidina, a menudo partiendo de precursores fácilmente disponibles. Se han explorado técnicas verdes, como las reacciones en polietilenglicol (PEG-400), para mejorar la sostenibilidad y la eficiencia .
- Estudios preliminares sugieren que este compuesto posee actividad antibacteriana. Se ha probado contra bacterias como Staphylococcus aureus (S. aureus) y Bacillus subtilis (B. subtilis). Se han observado zonas de inhibición en el rango de 26.60–33.80 mm .
Métodos de Síntesis
Actividad Antibacteriana
En resumen, N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide representa una fascinante clase de compuestos con posibles aplicaciones en medicina, terapia antimicrobiana y desarrollo de fármacos. Los investigadores continúan desentrañando sus propiedades multifacéticas, y su importancia sintética sigue siendo un área de investigación activa. Si desea información más detallada sobre algún aspecto específico, no dude en preguntar! 😊
Propiedades
Número CAS |
868226-93-1 |
|---|---|
Fórmula molecular |
C25H23N5O5S |
Peso molecular |
505.55 |
Nombre IUPAC |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H23N5O5S/c1-34-18-11-10-15(12-19(18)35-2)23(32)28-21-22(26)29-25(30-24(21)33)36-13-20(31)27-17-9-5-7-14-6-3-4-8-16(14)17/h3-12H,13H2,1-2H3,(H,27,31)(H,28,32)(H3,26,29,30,33) |
Clave InChI |
STUUOKZWTFZMKF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=CC4=CC=CC=C43)N)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2475579.png)





![N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2475589.png)
![2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2475590.png)



![N-[(4-benzyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2475597.png)
